Up to 440-Fold Signal Intensity Gain Over CHCA for CNS Drug Imaging by MALDI-MSI
In a head-to-head quantitative MALDI mass spectrometry imaging (MALDI-MSI) study of five CNS drugs (including xylazine) in mouse brain tissue sections, DCTB was directly compared against the conventional polar matrix CHCA. The DCTB matrix delivered up to 100-fold higher signal intensity for representative single MSI pixels and greater than 440-fold improvement for the averaged mass spectrum of adjacent tissue sections compared to CHCA [1]. Additionally, tissue-specific ion suppression was several-fold lower with DCTB than with CHCA across all five drugs tested [1]. Computational calculations of gas-phase proton affinity and ionization energy provided a mechanistic rationale indicating that DCTB supports an additional proton-transfer ionization pathway alongside its established electron-transfer mechanism, further enhancing ionization efficiency for lipophilic drug molecules [1].
| Evidence Dimension | Signal intensity in quantitative MALDI-MSI of CNS drugs in mouse brain |
|---|---|
| Target Compound Data | DCTB: up to 100-fold improvement (single MSI pixel); >440-fold improvement (averaged mass spectrum) |
| Comparator Or Baseline | CHCA (α-cyano-4-hydroxycinnamic acid): baseline signal intensity |
| Quantified Difference | Up to 100-fold increase per pixel; >440-fold increase for averaged spectrum; signal suppression several-fold lower |
| Conditions | MALDI-FT-ICR-MS, mouse brain tissue sections, five CNS drugs (xylazine as model analyte), DCTB vs. CHCA matrices |
Why This Matters
For procurement decisions in quantitative drug imaging, DCTB is demonstrably indispensable—using CHCA would yield up to 440-fold lower signal, rendering low-abundance drug distribution mapping infeasible.
- [1] Rzagalinski, I.; Kovačević, B.; Hainz, N.; Meier, C.; Tschernig, T.; Volmer, D. A. Toward Higher Sensitivity in Quantitative MALDI Imaging Mass Spectrometry of CNS Drugs Using a Nonpolar Matrix. Anal. Chem. 2018, 90 (21), 12592–12600. View Source
